molecular formula C8H9NOS B8266515 O-benzyl carbamothioate

O-benzyl carbamothioate

Cat. No.: B8266515
M. Wt: 167.23 g/mol
InChI Key: JPWQSSQOIDBJBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-benzyl carbamothioate is an organic compound belonging to the class of esters Esters are widely known for their pleasant aromas and are commonly found in nature this compound, specifically, is a derivative of thiocarbamic acid where the hydrogen atom of the thiol group is replaced by a benzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

O-benzyl carbamothioate can be synthesized through several methods. One common method involves the reaction of benzyl alcohol with thiocarbamic acid under acidic conditions. Another method includes the use of isocyanides and sulfoxides in a one-pot synthesis, which allows for the direct conversion of N-formamides into thiocarbamates . This method is efficient and environmentally friendly as it avoids the isolation and purification of intermediates.

Industrial Production Methods

Industrial production of this compound often involves the use of phosgene or its derivatives, followed by the addition of an amine and a thiol . This method, while effective, involves the handling of toxic materials and requires stringent safety measures.

Chemical Reactions Analysis

Types of Reactions

O-benzyl carbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or diisobutylaluminum hydride.

    Substitution: Various nucleophiles depending on the desired product.

Major Products

    Hydrolysis: Thiocarbamic acid and benzyl alcohol.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted thiocarbamates.

Mechanism of Action

The mechanism of action of O-benzyl carbamothioate involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes by forming covalent bonds with the active sites. This inhibition can lead to the disruption of metabolic pathways, making it effective as a pesticide or herbicide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-benzyl carbamothioate is unique due to its benzyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other thiocarbamic acid esters may not be effective .

Properties

IUPAC Name

O-benzyl carbamothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c9-8(11)10-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWQSSQOIDBJBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of 1,1′-thiocarbonyldiimidazole (0.01 mol), in THF is added sodium benzyloxide (0.01 mol), and the mixture is stirred for from 1 minute to about 24 hours. To the mixture is added ammonia gas, and the mixture is stirred at atmospheric pressure or shaken at from atmospheric pressure to about 75 psi. Reaction progress may be followed by TLC or HPLC. (Alternatively, the imidazolyl leaving groups may be first activated (sequentially) by sulfonylation on nitrogen by pretreatment before each displacement with a suitable sulfonylating reagent such as trifluoromethanesulfonyl chloride or para-toluenesulfonyl chloride. This allows displacement of imidazolyl under less rigorous reaction conditions.) When a sufficient amount of desired product is formed, the mixture is partitioned between ethyl acetate and water, or optionally the mixture is first rotary evaporated, and the residue is so partitioned. The organic layer is washed with brine, dried over sodium sulfate, and rotary evaporated to give thiocarbamic acid, benzyl ester, which may be purified, if needed or desired, by chromatography on silica gel or crystallization.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
sodium benzyloxide
Quantity
0.01 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
imidazolyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.